5-(Bromomethyl)dihydrofuran-2(3H)-one

Description

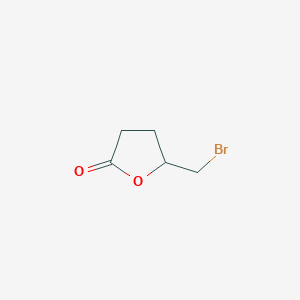

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVIERLNJRBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456541 | |

| Record name | 2(3H)-Furanone, 5-(bromomethyl)dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32730-32-8 | |

| Record name | 2(3H)-Furanone, 5-(bromomethyl)dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 5 Bromomethyl Dihydrofuran 2 3h One

Reactivity of the Bromomethyl Moiety

The primary bromide structure of the bromomethyl group is the dominant site for transformations involving nucleophilic substitution and base-induced elimination.

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. libretexts.org The specific pathway, either SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is dictated primarily by the structure of the substrate. masterorganicchemistry.comyoutube.com

For 5-(bromomethyl)dihydrofuran-2(3H)-one, the electrophilic carbon is primary. Primary alkyl halides strongly favor the SN2 mechanism. youtube.comyoutube.com This is due to two main factors:

Steric Hindrance: The carbon atom bearing the bromine is relatively unhindered, allowing for easy backside attack by a nucleophile, a key step in the SN2 process. masterorganicchemistry.com

Carbocation Instability: The alternative SN1 pathway would require the formation of a primary carbocation intermediate, which is highly unstable and energetically unfavorable. masterorganicchemistry.com

Therefore, reactions at the bromomethyl group proceed via a concerted, single-step SN2 mechanism, which results in the inversion of stereochemistry if the carbon were a chiral center. youtube.com

The introduction of nitrogen-containing functional groups can be readily achieved using the azide (B81097) anion (N₃⁻) as a nucleophile. The reaction of this compound with an azide salt, such as sodium azide (NaN₃), proceeds through an SN2 pathway to yield 5-(azidomethyl)dihydrofuran-2(3H)-one. This transformation is a valuable step in the synthesis of more complex nitrogenous compounds, as the resulting azide can be further converted into amines, amides, or nitrogen-containing heterocycles like triazoles. nih.gov

Table 1: Nucleophilic Substitution with Azide Anion

| Nucleophile | Reagent Example | Solvent | Product |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 5-(Azidomethyl)dihydrofuran-2(3H)-one |

A variety of oxygen-based nucleophiles can displace the bromide to form new ethers, esters, or alcohols. These reactions are fundamental in organic synthesis for modifying the functionality of the side chain.

Hydroxide (B78521) (OH⁻): Reaction with hydroxide sources, such as sodium hydroxide, leads to the formation of 5-(hydroxymethyl)dihydrofuran-2(3H)-one.

Alkoxides (RO⁻): Using alkoxides, like sodium ethoxide, results in the synthesis of the corresponding ethers, for instance, 5-(ethoxymethyl)dihydrofuran-2(3H)-one.

Carboxylates (RCOO⁻): Acetate (B1210297) anions, typically from sodium acetate, react to form ester derivatives such as 5-((acetyloxy)methyl)dihydrofuran-2(3H)-one.

All these transformations follow the SN2 mechanism, favored by the primary nature of the substrate.

Table 2: Reactions with Common Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Product | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | 5-(Hydroxymethyl)dihydrofuran-2(3H)-one | Alcohol |

| Ethoxide | Sodium Ethoxide (NaOEt) | 5-(Ethoxymethyl)dihydrofuran-2(3H)-one | Ether |

| Acetate | Sodium Acetate (NaOAc) | 5-((Acetyloxy)methyl)dihydrofuran-2(3H)-one | Ester |

The formation of new carbon-carbon bonds at the methyl position is a crucial transformation for extending the carbon skeleton. While strong carbon nucleophiles like Grignard or organolithium reagents can be problematic due to their high basicity and reactivity towards the lactone carbonyl, milder nucleophiles are preferred. Organocopper reagents, specifically lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are highly effective for this purpose. wikipedia.orgcmu.edu These reagents are known to be excellent for SN2 reactions with primary alkyl halides while generally not reacting with ester functionalities. wikipedia.orgresearchgate.net The reaction of this compound with a lithium dialkylcuprate results in the formation of a 5-alkyldihydrofuran-2(3H)-one derivative.

Table 3: Carbon-Carbon Bond Formation with Organocopper Reagents

| Reagent | R Group | Product |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl | 5-Ethyldihydrofuran-2(3H)-one |

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | Phenyl | 5-Benzyldihydrofuran-2(3H)-one |

In addition to substitution, the bromomethyl group can undergo β-elimination to form an alkene. youtube.com This reaction pathway competes with SN2 substitution and is favored by the use of strong, sterically hindered bases. libretexts.org For this compound, an E2 (Elimination Bimolecular) reaction would involve the abstraction of a proton from the C5 position of the ring by a strong base, followed by the concerted formation of a double bond and ejection of the bromide ion. youtube.com The product of this elimination is 5-methylenedihydrofuran-2(3H)-one, which contains an exocyclic double bond. Bases like potassium tert-butoxide (t-BuOK) are typically employed to promote this pathway over substitution. libretexts.org

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Reactivity of the Dihydrofuranone Ring System

The dihydrofuranone ring contains a lactone (cyclic ester), which is susceptible to nucleophilic acyl substitution, effectively leading to ring-opening. These reactions typically occur under acidic or basic conditions.

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the hydroxide ion can attack the electrophilic carbonyl carbon. This leads to the cleavage of the ester bond and, after an acidic workup, results in the formation of γ-hydroxy-bromomethyl-carboxylic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl group towards attack by a weak nucleophile like water. This process also results in the ring-opened hydroxy acid.

Furthermore, highly reactive nucleophiles such as organolithium reagents or Grignard reagents can attack the carbonyl group, though these reactions are often less controlled and may compete with reactions at the bromomethyl site. Lewis acids can also coordinate to the oxygen atoms of the lactone, activating the ring and facilitating ring-opening reactions. mdpi.comnih.gov

Ring-Opening Reactions and Lactone Hydrolysis

The dihydrofuran-2(3H)-one core of this compound, also known as a γ-butyrolactone, is susceptible to ring-opening reactions, primarily through hydrolysis. This process involves the cleavage of the ester bond within the lactone ring, yielding 5-bromo-4-hydroxypentanoic acid. The reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of γ-butyrolactones follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. mdpi.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the acyl-oxygen bond and the opening of the ring to form the carboxylate of the corresponding γ-hydroxy acid. mdpi.com

In acidic conditions, the mechanism is typically AAC2, where the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. mdpi.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of a water molecule to yield the ring-opened carboxylic acid. While γ-butyrolactone itself is considered to have low ring strain, making polymerization thermodynamically unfavorable under many conditions, reactions like basic hydrolysis can still proceed effectively. icm.edu.plresearchgate.net

The general mechanisms for lactone hydrolysis are summarized in the table below.

| Condition | Mechanism | Key Steps |

|---|---|---|

| Basic | BAC2 (Bimolecular Acyl-Oxygen Cleavage) | 1. Nucleophilic attack by OH⁻ on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Cleavage of the acyl-oxygen bond to open the ring. |

| Acidic | AAC2 (Acid-Catalyzed Bimolecular Acyl-Oxygen Cleavage) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O on the activated carbonyl carbon. 3. Ring opening to form the carboxylic acid. |

Comparative Reactivity of Saturated vs. Unsaturated Furanone Ring Systems

The reactivity of the furanone ring is significantly influenced by the presence or absence of a double bond. The saturated dihydrofuran-2(3H)-one system, as found in this compound, behaves like a typical aliphatic ester. In contrast, the unsaturated 2(5H)-furanone ring system exhibits more complex reactivity due to the conjugation of the double bond with the carbonyl group.

This conjugation in unsaturated furanones makes the ring more susceptible to a wider range of reactions. mdpi.com The double bond can participate in cycloaddition reactions and is more reactive towards electrophilic addition. The presence of the double bond and a carbonyl group makes these compounds highly reactive molecules. nih.gov The reactivity of 2(5H)-furanones is generally lower than that of corresponding furan (B31954) compounds that lack the carbonyl group. researchgate.net

The key differences in reactivity are outlined in the following table:

| Property | Saturated Furanone (dihydrofuran-2(3H)-one) | Unsaturated Furanone (2(5H)-furanone) |

|---|---|---|

| Key Structural Feature | Saturated five-membered lactone ring. | Five-membered lactone ring with a conjugated double bond. |

| Primary Reaction Site | Carbonyl carbon (susceptible to nucleophilic acyl substitution). | Carbonyl carbon, β-carbon of the double bond (Michael addition), and the double bond itself (cycloadditions, electrophilic additions). mdpi.com |

| Reactivity Profile | Primarily undergoes ring-opening via hydrolysis or reactions with other nucleophiles at the carbonyl group. | Undergoes ring-opening, Michael additions, cycloadditions, and various substitution reactions on the ring. nih.gov |

Derivatization and Functionalization Strategies

The bromomethyl group at the C5 position of this compound is a key site for derivatization, allowing for a wide range of chemical transformations through nucleophilic substitution reactions.

Conversion of Bromomethyl to Hydroxymethyl and Other Oxygenated Functionalities

The bromine atom in the bromomethyl group is a good leaving group, facilitating its displacement by various oxygen-containing nucleophiles. A primary example is the conversion to 5-(hydroxymethyl)dihydrofuran-2(3H)-one. This can be achieved through hydrolysis, typically by reacting with water or a hydroxide source.

Other oxygenated functionalities can also be introduced. For instance, reaction with an acetate salt can yield the corresponding acetoxymethyl derivative, which can then be hydrolyzed to the hydroxymethyl compound. mdpi.com This two-step process can sometimes offer advantages in terms of yield and purification.

A summary of these conversions is presented below:

| Target Functionality | Reagent | Reaction Type |

|---|---|---|

| Hydroxymethyl (-CH₂OH) | H₂O or OH⁻ source | Nucleophilic Substitution (Hydrolysis) |

| Acetoxymethyl (-CH₂OAc) | Acetate salt (e.g., potassium acetate) | Nucleophilic Substitution |

| Alkoxymethyl (-CH₂OR) | Alkoxide (e.g., sodium methoxide) | Nucleophilic Substitution (Williamson Ether Synthesis) |

Introduction of Complex Side Chains via Bromine Displacement

The reactivity of the bromomethyl group extends beyond oxygen nucleophiles, allowing for the introduction of a diverse array of complex side chains by displacement of the bromide ion. This versatility makes this compound a valuable building block in organic synthesis.

Carbon-carbon bonds can be formed using organometallic reagents or stabilized carbanions (e.g., from malonic esters). Nitrogen-containing side chains can be introduced using amines, azides, or other nitrogen nucleophiles. Similarly, sulfur-containing functionalities can be installed by reacting with thiols or thiolate salts. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. uoanbar.edu.iq

The following table illustrates the variety of side chains that can be introduced:

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Nitrogen | Amine (R₂NH) | Aminomethyl (-CH₂NR₂) |

| Nitrogen | Azide (N₃⁻) | Azidomethyl (-CH₂N₃) |

| Sulfur | Thiolate (RS⁻) | Thioether (-CH₂SR) |

| Carbon | Cyanide (CN⁻) | Cyanomethyl (-CH₂CN) |

| Carbon | Malonate Ester Enolate | Alkylmalonylmethyl (-CH₂CH(COOR)₂) |

Advanced Spectroscopic and Analytical Characterization in Research of 5 Bromomethyl Dihydrofuran 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 5-(Bromomethyl)dihydrofuran-2(3H)-one in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the connectivity of all atoms in the molecule can be determined.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment, number, and connectivity of the hydrogen atoms. rsc.org The spectrum exhibits distinct signals for the protons at the C3, C4, and C5 positions of the dihydrofuranone ring, as well as for the bromomethyl group protons.

The protons on the carbon adjacent to the carbonyl group (C3) and the other methylene (B1212753) protons on the ring (C4) typically appear as complex multiplets in the upfield region, resulting from their diastereotopic nature and coupling to each other and to the proton at C5. The methine proton at the C5 position, being adjacent to both the ring oxygen and the bromomethyl group, is shifted further downfield. The protons of the bromomethyl group (CH₂Br) also appear as a distinct signal, often a doublet, due to coupling with the C5 proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | ~4.7 | Multiplet |

| H-6 (CH₂Br) | ~3.6 | Doublet |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. rsc.org For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

The carbonyl carbon (C2) of the lactone is the most deshielded, appearing significantly downfield (typically >170 ppm). The carbon atom bonded to the ring oxygen and the bromomethyl group (C5) also appears at a characteristic downfield position, though less so than the carbonyl carbon. The carbon of the bromomethyl group (C6) is influenced by the electronegative bromine atom. The two methylene carbons of the ring (C3 and C4) are found in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~176 |

| C-5 | ~78 |

| C-6 (CH₂Br) | ~35 |

| C-3 | ~29 |

Note: Chemical shifts are referenced to a standard and can vary based on the solvent used.

While specific 2D NMR spectra for this compound are not widely published, their application is crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between the proton at C5 and the protons of the CH₂Br group, as well as with the adjacent ring protons at C4. Furthermore, correlations between the protons at C4 and C3 would confirm their adjacency within the dihydrofuranone ring.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings (typically over 2-3 bonds). Key correlations would be expected from the protons of the CH₂Br group to the C5 carbon, and from the H5 proton to the C6 (CH₂Br), C4, and potentially the C2 (carbonyl) carbons. The methylene protons at C3 would show correlations to the C2 carbonyl carbon, confirming the lactone structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption of the γ-lactone functional group.

The most prominent feature is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring, which typically appears in the range of 1770-1800 cm⁻¹. This frequency is higher than that of acyclic esters due to ring strain. Other significant absorptions include the C-O-C stretching vibrations of the ester linkage, which are usually observed in the 1250-1050 cm⁻¹ region. The C-H stretching vibrations of the methylene groups appear just below 3000 cm⁻¹. The presence of the C-Br bond is indicated by a weaker absorption in the fingerprint region, typically between 600-500 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (γ-lactone) | Stretch | ~1775 | Strong, Sharp |

| C-O | Stretch | ~1250-1050 | Strong |

| sp³ C-H | Stretch | ~2850-2960 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns.

For this compound (C₅H₇BrO₂), the molecular weight is 179.01 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic doublet with approximately equal intensity at m/z 178 and m/z 180, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation pattern would likely involve several key pathways:

Loss of the bromine atom: A significant peak would be expected at m/z 99, corresponding to the loss of a bromine radical ([M-Br]⁺).

Loss of the bromomethyl group: Cleavage of the C5-C6 bond would result in the loss of a ·CH₂Br radical, leading to a fragment ion at m/z 85.

Decarbonylation: Loss of a molecule of carbon monoxide (CO) from the lactone ring is a common fragmentation pathway for such compounds.

Ring-opening and subsequent cleavages: The dihydrofuranone ring can undergo various ring-opening fragmentations leading to smaller charged species.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique yields bond lengths, bond angles, and conformational details with very high precision.

For this compound itself, which may be an oil or low-melting solid, obtaining a single crystal suitable for X-ray diffraction could be challenging. However, this technique is highly applicable to its solid, crystalline derivatives. If this compound is used as a building block in the synthesis of more complex molecules that form stable crystals, X-ray crystallography can be used to confirm the incorporation and subsequent stereochemistry of the dihydrofuranone moiety within the larger structure. A search of the current crystallographic literature does not reveal published crystal structures for simple derivatives of this compound. Nevertheless, should a suitable crystalline derivative be synthesized, X-ray analysis would provide invaluable and unambiguous structural proof.

Theoretical and Computational Investigations of 5 Bromomethyl Dihydrofuran 2 3h One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

There are no specific published studies detailing the quantum chemical calculations of the molecular geometry and electronic structure of 5-(Bromomethyl)dihydrofuran-2(3H)-one. Such a study would typically involve methods like Density Functional Theory (DFT) to determine optimized bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would provide insights into the molecular orbitals, electron density distribution, and electrostatic potential, which are crucial for understanding the molecule's reactivity. While general principles of computational chemistry can be applied, specific calculated values and detailed structural parameters for this compound have not been reported in the searched literature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key methodology for elucidating the mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies. However, no specific computational studies on the reaction mechanisms involving this compound were found in the scientific literature. Investigations into its potential reactions, such as nucleophilic substitution at the bromomethyl group or reactions involving the lactone ring, have not been computationally modeled and published. Therefore, data on its reaction pathways, activation energies, and transition state geometries are not available.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

The prediction of spectroscopic properties through computational methods is a common practice to aid in the structural elucidation of molecules.

NMR Chemical Shifts: While computational methods can predict 1H and 13C NMR chemical shifts with reasonable accuracy, no studies have been published that specifically report the predicted NMR spectra for this compound. Such a study would be valuable for assigning experimental spectra and understanding the electronic environment of the nuclei.

IR Vibrational Frequencies: Similarly, the theoretical calculation of infrared (IR) vibrational frequencies helps in the assignment of experimental IR spectra by identifying the vibrational modes of the molecule. A computational analysis of the IR spectrum of this compound, which would detail the frequencies and intensities of its characteristic vibrational modes (e.g., C=O stretch, C-Br stretch), is not available in the reviewed literature.

Table 1: Status of Predicted Spectroscopic Data

| Spectroscopic Property | Availability for this compound |

|---|---|

| Predicted 1H NMR Chemical Shifts | Not Available |

| Predicted 13C NMR Chemical Shifts | Not Available |

| Predicted IR Vibrational Frequencies | Not Available |

Structure-Reactivity Relationship Studies via Computational Methods

Computational studies on structure-reactivity relationships (e.g., Quantitative Structure-Activity Relationship - QSAR) are instrumental in predicting the chemical and biological activity of compounds. These studies rely on calculated molecular descriptors to build predictive models. A search of the literature did not yield any computational studies focused on the structure-reactivity relationships of this compound. Such research would be beneficial for understanding how its structural features influence its reactivity and for designing new molecules with desired properties.

Applications of 5 Bromomethyl Dihydrofuran 2 3h One in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 5-(Bromomethyl)dihydrofuran-2(3H)-one allows it to serve as a cornerstone in the synthesis of intricate molecular architectures, particularly those found in nature or designed for medicinal applications.

The dihydrofuran-2(3H)-one core, often referred to as a γ-butyrolactone ring, is a structural motif present in numerous biologically active natural products. nist.gov this compound serves as an essential starting material or intermediate for accessing these complex structures. Its utility is demonstrated in the synthesis of various tetrahydrofuran-based natural products. researchgate.net For instance, chemo-enzymatic strategies have been developed that provide access to compounds like showdomycin, goniofufurone, and trans-kumausyne, highlighting the lactone's role as a foundational scaffold. researchgate.net

Furan-containing compounds are pivotal precursors in the synthesis of many natural products. The syringolides, a class of molecules involved in plant-pathogen interactions, and their related metabolites like secosyrins and syributins, have been synthesized using strategies that originate from furan-based intermediates which are subsequently converted into the characteristic lactone structure.

Table 1: Examples of Natural Product Classes Synthesized Using Dihydrofuranone Precursors

| Natural Product Class | Core Structure | Synthetic Role of Dihydrofuranone Intermediate | Key References |

| Syringolides | Fused Butenolide | Serves as a key building block for constructing the core bicyclic lactone system. | |

| Showdomycin | C-Nucleoside | Chemo-enzymatic routes utilize lactone intermediates for stereocontrolled synthesis. | researchgate.net |

| Goniofufurone | Styryllactone | Acts as a precursor for the formation of the substituted lactone ring. | researchgate.net |

The γ-butyrolactone ring of this compound is not merely a static component but can be chemically transformed into other heterocyclic systems. This ring-transformation strategy significantly broadens its synthetic utility. A prominent example is the conversion of furanones into pyrrolones, which are five-membered nitrogen-containing heterocycles. researchgate.net

This transformation is typically achieved by reacting the dihydrofuranone derivative with primary amines. The reaction proceeds through a nucleophilic attack by the amine on the lactone's carbonyl group, leading to ring-opening. Subsequent intramolecular cyclization forms the more stable pyrrolone ring. researchgate.net This method provides a direct route to highly substituted pyrrolone derivatives, which are themselves important scaffolds in medicinal chemistry, known to exhibit a range of biological activities. researchgate.net

Table 2: Conversion of Dihydrofuranones to Other Heterocyclic Systems

| Starting Heterocycle | Reagent | Resulting Heterocycle | Reaction Type | Key References |

| Dihydrofuran-2,3-dione | Primary Amines | 1H-Pyrrol-3-one | Ring-opening followed by intramolecular cyclization | researchgate.net |

| 3-Alkylidenefuran-2(3H)-one | Hydrazine Hydrate | Acid Hydrazide (precursor to Oxadiazoles) | Nucleophilic ring-opening | researchgate.net |

| 3-Alkylidenefuran-2(3H)-one | Benzylamine | 2(3H)-Pyrrolone | Nucleophilic substitution and cyclization | researchgate.net |

Building Block in the Development of New Synthetic Methodologies

Beyond its role in synthesizing specific targets, this compound is instrumental in pioneering new synthetic methods, including strategies for late-stage functionalization and applications aligned with green chemistry.

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthetic sequence. scispace.com This approach allows for the rapid generation of analogues of a lead compound without resorting to lengthy de novo synthesis. nih.govresearchgate.net The success of LSF often relies on the presence of a reactive functional group that can be selectively modified under mild conditions. scispace.com

The bromomethyl group on the dihydrofuranone ring is an ideal handle for LSF. It can participate in a variety of transformations, such as nucleophilic substitution reactions, allowing for the introduction of diverse functional groups onto the core scaffold. This strategy has been applied to modify 5-nitrofuran drugs, where C-H functionalization at positions adjacent to heterocyclic nitrogen atoms has been used to introduce groups like hydroxyl, methoxy, and azide (B81097), leading to derivatives with altered biological activity. nih.govrsc.org While not a direct use of the title compound, this illustrates the principle of using a reactive site for LSF on a heterocyclic core. The ability to introduce alkyl groups, like the one provided by this compound, is a key tactic in medicinal chemistry to enhance properties like metabolic stability. nih.gov

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unito.it Electrosynthesis, which uses electricity to drive chemical reactions, is a key green chemistry technique as it often avoids harsh reagents and can be performed under mild conditions. nih.gov

The synthesis of furan (B31954) derivatives and γ-butyrolactone itself is an area of active research within green chemistry, particularly focusing on the conversion of biomass-derived feedstocks. nih.gov For example, a one-pot, mediator-free electrosynthesis has been developed to convert furoic acid, a common biomass derivative, into γ-butyrolactone with high yield and selectivity. nih.gov Such electrochemical methods for synthesizing furan derivatives can offer a more sustainable alternative to traditional routes that may rely on toxic heavy metals like lead salts. nih.gov While these studies focus on the synthesis of the parent lactone ring, the principles can be extended to its derivatives. The development of green, one-pot synthetic methods for producing functionalized furan-2(3H)-one derivatives is an ongoing goal in the field. rsc.orgrsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 5-(bromomethyl)dihydrofuran-2(3H)-one and its derivatives?

Methodological Answer: The compound is commonly synthesized via halocyclization or nucleophilic substitution. For example:

- Electrophilic bromocyclization : Substituted alkenes or alcohols react with bromine sources (e.g., NBS) under acidic conditions to form the bromomethyl lactone core .

- Functionalization of preformed lactones : 5-(Hydroxymethyl)dihydrofuran-2(3H)-one can be brominated using PBr₃ or CBr₄, achieving yields >85% under anhydrous conditions .

- Key optimization parameters : Temperature control (0–25°C), solvent polarity (CH₂Cl₂ or THF), and stoichiometric ratios (1:1.2 substrate-to-brominating agent) are critical to minimize side reactions like over-bromination .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : The bromomethyl group typically appears as a doublet of doublets (δ 3.6–4.3 ppm for ¹H; δ 30–40 ppm for ¹³C). Lactone carbonyl signals resonate at δ 170–175 ppm in ¹³C NMR .

- HRMS : Accurate mass analysis confirms molecular formula (e.g., [M+Na]⁺ at m/z 224.1273 for C₆H₇BrO₂) .

- TLC monitoring : Hexane:ethyl acetate (75:25 to 80:20 v/v) systems with Rf values 0.25–0.34 help track reaction progress .

Q. What is the reactivity profile of the bromomethyl group in this compound?

Methodological Answer: The bromomethyl group serves as an electrophilic site for:

- Nucleophilic substitutions : Reacts with amines (e.g., azide, pyridine) to form functionalized lactones, as seen in azidolactone derivatives .

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 5-position .

- Limitations : Steric hindrance from bulky substituents (e.g., 4-methoxyphenyl) reduces reaction rates, necessitating higher temperatures (80–100°C) .

Advanced Research Questions

Q. How do stereochemical variations impact the biological or catalytic activity of this compound derivatives?

Methodological Answer:

- Enantioselective synthesis : Chiral catalysts (e.g., BINAP-Cu) induce stereocontrol during allylation or cyclization, producing enantiomers with distinct bioactivity. For example, (R)- and (S)-enantiomers of 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one show differential skin wrinkle-reducing effects .

- NOESY correlations : Used to confirm Z/E configurations of substituents (e.g., in azidolactones), which influence binding to targets like sigma-2 receptors .

Q. What mechanistic insights explain the regioselectivity of bromocyclization in synthesizing this compound?

Methodological Answer:

- Intramolecular chaperone-assisted dual-anchoring (ICDA) : Preorganization of substrates via hydrogen bonding directs bromine attack to the γ-position, favoring lactone formation over alternative pathways .

- Computational studies : DFT calculations reveal transition-state stabilization when electron-donating groups (e.g., methoxy) occupy the para-position on aryl substituents .

Q. How can this compound be applied in studying inflammatory or antiviral pathways?

Methodological Answer:

- IL-6 modulation : Derivatives like 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one antagonize metformin’s suppression of IL-6 expression in LPS-stimulated cells, serving as tools to dissect AMPK-dependent signaling .

- Antiviral activity : Structural analogs (e.g., savinin) inhibit SARS-CoV-2 replication by targeting viral proteases, validated via in vitro EC₅₀ assays .

Q. How are contradictions in reaction yields or selectivity resolved when modifying substituents?

Methodological Answer:

- Case study : 5-(Azidomethyl) derivatives with electron-withdrawing groups (e.g., 4-bromophenyl) exhibit lower yields (60–70%) compared to electron-donating groups (4-methoxyphenyl, 85–90%) due to destabilized intermediates .

- Mitigation strategies : Additives like TBAF (tetrabutylammonium fluoride) enhance azide incorporation by stabilizing transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.